molecular formula C24H23NO5 B2925080 2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-5-[2-(4-methoxyphenyl)-2-oxoethoxy]pyran-4-one CAS No. 898418-40-1

2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-5-[2-(4-methoxyphenyl)-2-oxoethoxy]pyran-4-one

Cat. No. B2925080
CAS RN: 898418-40-1
M. Wt: 405.45
InChI Key: CYHZHHOBFROZSM-UHFFFAOYSA-N
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Description

The compound “2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-5-[2-(4-methoxyphenyl)-2-oxoethoxy]pyran-4-one” is a complex organic molecule that contains several functional groups. It has an isoquinoline group, which is a type of nitrogen-containing heterocycle . It also contains a methoxyphenyl group and a pyranone group.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The isoquinoline group would contribute to the aromaticity of the molecule, while the methoxyphenyl group would likely introduce some steric hindrance. The pyranone group would add another ring to the structure, potentially influencing the overall conformation of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as its size, shape, functional groups, and degree of conjugation would all influence its properties .

Scientific Research Applications

Synthesis and Chemical Properties

Research on quinoline alkaloids, including compounds structurally related to the one , highlights their synthesis through various chemical reactions. For instance, cyclization processes using polyphosphoric acid have led to the creation of pyranoquinolines, demonstrating the versatility and reactivity of such compounds in organic synthesis (Sekar & Prasad, 1998). These methodologies offer insights into the construction of complex molecular frameworks, crucial for the development of novel pharmaceuticals and materials.

Biological Activities and Applications

Further research has delved into the biological relevance of compounds with a similar core structure, investigating their antioxidant properties and potential as bioactive molecules. For example, the synthesis and evaluation of quinolinone derivatives have provided valuable information on their efficacy as antioxidants in lubricating greases, indicating a broader utility in industrial applications (Hussein, Ismail, & El-Adly, 2016). These findings suggest that compounds of this nature could be explored for their protective effects against oxidative stress, contributing to the maintenance and enhancement of material properties.

Optoelectronic Properties and Material Science

The exploration of nitrogen-containing polycyclic aromatic hydrocarbons reveals compounds with high quantum-yield emissions, showcasing the potential of quinoline derivatives in optoelectronic applications. These materials exhibit promising luminescent properties, suitable for organic optoelectronic devices (Gu et al., 2015). The advancement in synthesizing these compounds could lead to innovations in lighting, displays, and photovoltaic technologies, highlighting the intersection of organic chemistry and material science.

Mechanism of Action

The mechanism of action of this compound is unknown without specific biological studies. Isoquinolines have been studied for their potential biological activities, but without more information, it’s impossible to predict the specific mechanism of action for this compound .

Safety and Hazards

Without specific toxicity data, it’s difficult to assess the safety and hazards of this compound. As with any chemical, it should be handled with care, following appropriate safety protocols .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential biological activities. Given its complex structure, it could be of interest in fields such as medicinal chemistry or materials science .

properties

IUPAC Name

2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-5-[2-(4-methoxyphenyl)-2-oxoethoxy]pyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO5/c1-28-20-8-6-18(7-9-20)23(27)15-30-24-16-29-21(12-22(24)26)14-25-11-10-17-4-2-3-5-19(17)13-25/h2-9,12,16H,10-11,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYHZHHOBFROZSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)COC2=COC(=CC2=O)CN3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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